molecular formula C10H11Br2NO3S B3133786 4-((2,5-Dibromophenyl)sulfonyl)morpholine CAS No. 398996-97-9

4-((2,5-Dibromophenyl)sulfonyl)morpholine

Cat. No.: B3133786
CAS No.: 398996-97-9
M. Wt: 385.07 g/mol
InChI Key: WQOOIVZNXLOPLK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-((2,5-Dibromophenyl)sulfonyl)morpholine typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-((2,5-Dibromophenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and morpholine derivatives.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-((2,5-Dibromophenyl)sulfonyl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((2,5-Dibromophenyl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to 4-((2,5-Dibromophenyl)sulfonyl)morpholine include:

  • 4-((2,4-Dibromophenyl)sulfonyl)morpholine
  • 4-((2,6-Dibromophenyl)sulfonyl)morpholine
  • 4-((2,5-Dichlorophenyl)sulfonyl)morpholine

These compounds share similar structural features but differ in the position and type of halogen atoms. The unique combination of bromine atoms in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

4-(2,5-dibromophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOOIVZNXLOPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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